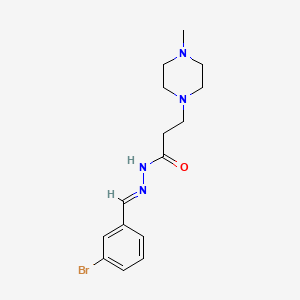

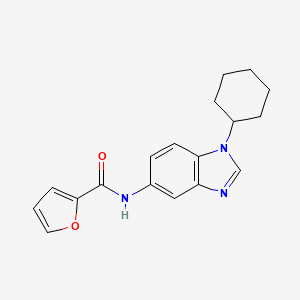

![molecular formula C16H21N3O5 B5564667 8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)

8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spiro compounds involves a series of chemical reactions aimed at creating the unique spirocyclic framework. A common approach involves Michael addition reactions followed by cyclization reactions. For instance, Tsukamoto et al. (1995) described the synthesis of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds, which are structurally related to the compound of interest. These compounds were synthesized using Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters, followed by a cyclization reaction (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of spiro compounds like 8-[(2,6-Dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is characterized by the spirocyclic framework, which significantly influences their chemical and physical properties. The presence of multiple functional groups, including the carbonyl and ether groups, plays a critical role in the compound's reactivity and interactions with biological molecules. The spirocyclic structure contributes to the rigidity of the molecule, which can affect its binding to biological targets.

Chemical Reactions and Properties

Spiro compounds can undergo various chemical reactions, including acylation, alkylation, and cyclization, which can modify their chemical properties and enhance their biological activity. For example, the synthesis and rearrangement of 1-substituted 3,3,7-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones demonstrate the versatility of spiro compounds in chemical synthesis and the potential for generating diverse derivatives with varied biological activities (Nifontov et al., 2002).

科学的研究の応用

Synthesis and Biological Activity

Compounds within this class have been synthesized and evaluated for their potential biological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and screened for antihypertensive activities, demonstrating varying degrees of efficacy as alpha-adrenergic blockers with potential applications in managing high blood pressure (Caroon et al., 1981).

Muscarinic Agonists

Further research into the structural analogs of these compounds revealed their potential as M1 muscarinic agonists. These studies have shown that certain derivatives exhibit high affinities for M1 and M2 receptors, demonstrating antiamnesic activity and partial agonistic activity for M1 muscarinic receptors, which could be leveraged in developing treatments for cognitive impairments (Tsukamoto et al., 1995).

Neuroprotective Effects

Moreover, research has highlighted the neuroprotective effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been evaluated for their inhibitory action on neural calcium uptake and protective action against brain edema and memory and learning deficits induced by various agents, suggesting their potential in treating neurological disorders (Tóth et al., 1997).

Anticancer and Antidiabetic Applications

Additionally, certain spirothiazolidine analogs, related to the core structure of interest, have shown significant anticancer and antidiabetic activities in preclinical studies. These findings point to the versatility of this chemical framework in the development of new therapeutic agents (Flefel et al., 2019).

Conformational Studies

Research into the conformational properties of spirolactams, which share a similar structural motif, has provided insights into their potential as constrained surrogates for dipeptides in peptide synthesis. This work underscores the structural diversity and utility of these compounds in medicinal chemistry (Fernandez et al., 2002).

特性

IUPAC Name |

8-(2,6-dimethoxypyridine-3-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-18-10-16(24-15(18)21)6-8-19(9-7-16)14(20)11-4-5-12(22-2)17-13(11)23-3/h4-5H,6-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQDSWFTOYCTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C3=C(N=C(C=C3)OC)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

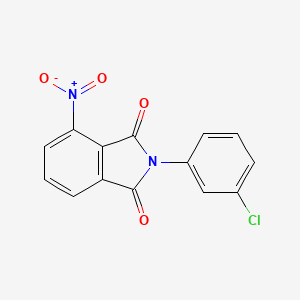

![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)

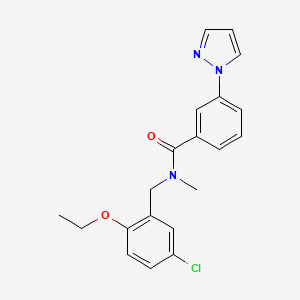

![4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide](/img/structure/B5564601.png)

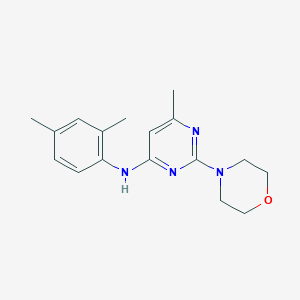

![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)

![5-[(9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5564628.png)

![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)

![(4-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5564661.png)

![(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)